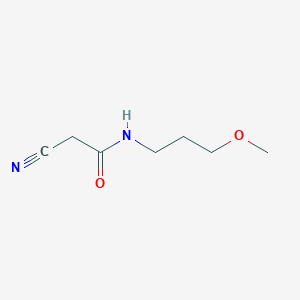

2-cyano-N-(3-methoxypropyl)acetamide

Descripción general

Descripción

2-cyano-N-(3-methoxypropyl)acetamide is a chemical compound with the molecular formula C7H12N2O2 and a molecular weight of 156.18 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

The synthesis of 2-cyano-N-(3-methoxypropyl)acetamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This process typically includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Industrial production methods may involve similar synthetic routes but on a larger scale, often utilizing optimized reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

2-cyano-N-(3-methoxypropyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can react with phenacyl bromide in boiling ethanol using triethylamine as a catalyst to form pyrrole derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of 2-cyano-N-(3-methoxypropyl)acetamide typically involves the reaction of cyanoacetic acid derivatives with appropriate amines under controlled conditions. The resulting compound features a cyano group, which contributes to its reactivity and biological activity.

Chemical Structure:

- Molecular Formula: C₉H₁₁N₃O₂

- Key Functional Groups: Cyano group (-C≡N), amide linkage (-C(=O)N-), and methoxypropyl side chain.

Biological Activities

Research has demonstrated that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Activity: Several studies have shown that cyanoacetamides possess significant antibacterial properties. For instance, derivatives have been tested against various bacterial strains, indicating that modifications in the side chains can enhance their effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .

- Antitumor Properties: Cyanoacetamides have been investigated for their potential as antitumor agents. In vitro studies suggest that these compounds can inhibit the growth of cancer cells, possibly through mechanisms involving apoptosis induction or cell cycle arrest .

- Anti-inflammatory Effects: Some derivatives have shown promise in reducing inflammation, making them potential candidates for treating inflammatory diseases .

Agricultural Applications

The compound also has applications in agriculture, particularly as a pesticide:

- Fungicidal Properties: this compound and its analogs have been evaluated for their efficacy against various fungal pathogens affecting crops. These compounds can act as curative agents when applied post-infection, targeting diseases such as downy mildew and blight .

- Pesticidal Formulations: The compound can be formulated into various delivery systems such as emulsions or granules for effective application in agricultural settings .

Case Study 1: Antibacterial Activity Evaluation

In a study evaluating the antibacterial properties of cyanoacetamides, this compound was tested alongside other derivatives. The results indicated a significant zone of inhibition against E. coli, suggesting its potential as a lead compound for developing new antibacterial agents.

Case Study 2: Antitumor Activity

A series of experiments conducted on cancer cell lines demonstrated that modifications to the methoxypropyl group significantly affected the cytotoxicity of the compound. The findings highlighted the importance of structural variations in enhancing antitumor efficacy, paving the way for further development of targeted therapies.

Data Summary Table

| Application Area | Activity Type | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial | Effective against E. coli and S. aureus |

| Antitumor | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces inflammation markers in vitro | |

| Agriculture | Fungicidal | Effective against downy mildew and blight |

| Pesticidal Formulation | Can be formulated into emulsions or granules |

Mecanismo De Acción

The mechanism of action of 2-cyano-N-(3-methoxypropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and carbonyl functional groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to the formation of various biologically active compounds, which may exert their effects through different biochemical pathways .

Comparación Con Compuestos Similares

2-cyano-N-(3-methoxypropyl)acetamide can be compared with other similar compounds, such as 2-cyanoacetamide. While both compounds share the cyanoacetamide core structure, this compound has a unique methoxypropyl substituent that imparts distinct chemical properties and reactivity . This uniqueness makes it valuable for specific applications where other cyanoacetamide derivatives may not be suitable.

Actividad Biológica

2-Cyano-N-(3-methoxypropyl)acetamide, a compound with the molecular formula CHNO, is part of the cyanoacetamide class, known for its diverse biological and chemical properties. This article explores its synthesis, biological activities, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a cyano group and an acetamide moiety, with a three-carbon propyl chain substituted with a methoxy group. The synthesis typically involves the reaction of substituted amines with alkyl cyanoacetates, allowing for the introduction of various functional groups at controlled stages. This multi-step synthesis can lead to derivatives with distinct biological activities.

Synthesis Pathway:

- Starting Materials: Cyanoacetate and amines.

- Reagents: Alkylating agents and solvents such as ethanol.

- Conditions: Varying temperatures and reaction times to optimize yield.

Biological Activities

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

- Antimicrobial Properties: Some derivatives of cyanoacetamides have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that modifications in the methoxy group can enhance antibacterial activity.

- Antitumor Activity: Certain derivatives have been evaluated for their potential in cancer therapy. Research has indicated that specific structural modifications can lead to increased cytotoxicity against cancer cell lines.

- Enzyme Inhibition: The compound has been investigated for its ability to inhibit key enzymes involved in metabolic pathways, which may have implications in drug development for metabolic disorders.

Case Studies and Research Findings

-

Antimicrobial Efficacy:

- A study reported that derivatives of cyanoacetamide compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of the methoxy group was found to be crucial for enhancing this activity .

- Antitumor Activity:

- Enzyme Inhibition Studies:

Comparison with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Cyano-N-(3-methoxybenzyl)acetamide | Benzyl instead of propyl group | Potentially different biological activity profiles |

| 2-Cyano-N-(4-fluorobenzyl)acetamide | Fluorine substitution | Altered electronic properties may enhance activity |

| 2-Cyano-N-(2-hydroxyethyl)acetamide | Hydroxyethyl substituent | Increased solubility and potential for hydrogen bonding |

These comparisons highlight how structural variations impact biological activity and therapeutic potential.

Propiedades

IUPAC Name |

2-cyano-N-(3-methoxypropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-11-6-2-5-9-7(10)3-4-8/h2-3,5-6H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNFSBIGAWBUTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90367977 | |

| Record name | 2-cyano-N-(3-methoxypropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90367977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15029-45-5 | |

| Record name | 2-cyano-N-(3-methoxypropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90367977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.